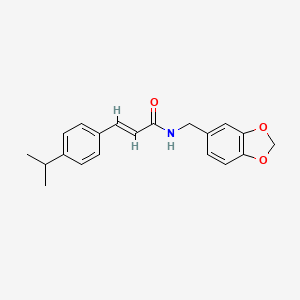

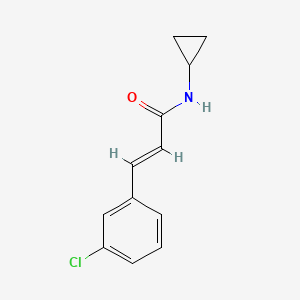

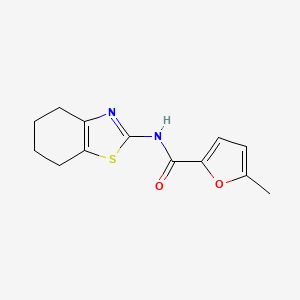

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide, also known as MDMA or ecstasy, is a synthetic drug that has been widely used for recreational purposes. However, its potential for scientific research has been recognized in recent years.

Mecanismo De Acción

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotion, and social behavior. N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide also activates the release of oxytocin, a hormone that promotes trust and social bonding. The combined effect of these neurotransmitters and hormones leads to feelings of euphoria, empathy, and openness.

Biochemical and Physiological Effects:

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide use can have both acute and long-term effects on the body. Acute effects include increased heart rate, blood pressure, and body temperature, as well as dehydration, nausea, and vomiting. Long-term effects may include neurotoxicity, cognitive impairment, and mood disorders. However, the extent and severity of these effects depend on the dose, frequency, and duration of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide use.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide is a useful tool for studying the neurobiological mechanisms of social behavior and emotional processing. It can be used in animal models to investigate the effects of neurotransmitter systems on behavior and cognition. However, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide use in research is limited by ethical and safety concerns, as well as legal restrictions on its use.

Direcciones Futuras

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide research is a rapidly growing field, with many potential avenues for future investigation. Some of the areas of interest include:

1. Developing new N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide-based therapies for mental health disorders, such as depression, anxiety, and addiction.

2. Investigating the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide use on the brain and behavior.

3. Exploring the use of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide in combination with other psychoactive substances for therapeutic purposes.

4. Developing new methods for administering N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide, such as intranasal or sublingual routes.

5. Investigating the potential for N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide to enhance social cognition and empathy in healthy individuals.

Conclusion:

In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide is a synthetic drug with potential therapeutic effects that have been recognized in recent years. Its mechanism of action involves increasing the levels of neurotransmitters and hormones that regulate mood, emotion, and social behavior. N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide research is a rapidly growing field with many potential avenues for future investigation. However, its use in research is limited by ethical and safety concerns, as well as legal restrictions on its use.

Métodos De Síntesis

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide is synthesized from safrole, a natural oil derived from the root bark of the sassafras tree. The process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder, which can be further processed into tablets or capsules for consumption.

Aplicaciones Científicas De Investigación

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide has been used in scientific research for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide-assisted psychotherapy can help patients overcome their emotional barriers and improve their mental health outcomes. N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide has also been investigated for its potential use in couples therapy, addiction treatment, and end-of-life care.

Propiedades

IUPAC Name |

(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-14(2)17-7-3-15(4-8-17)6-10-20(22)21-12-16-5-9-18-19(11-16)24-13-23-18/h3-11,14H,12-13H2,1-2H3,(H,21,22)/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXSDBJTWZZLND-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)

![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)

![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)

![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)